molecular formula C15H18N6O4S2 B11978410 Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate

Cat. No.: B11978410
M. Wt: 410.5 g/mol
InChI Key: RGGVOUPAZXEYMM-UHFFFAOYSA-N
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Description

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate is a complex organic compound with the molecular formula C16H20N6O4S2. This compound is notable for its unique structure, which includes a benzimidazole core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with ethyl chloroformate and thiourea under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1h-benzimidazol-6-yl]amino}carbothioylcarbamate
  • Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1H-benzimidazol-6-yl]amino}carbothioylcarbamate (referred to as EBC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

EBC has a complex structure that contributes to its biological activity. The key components include:

  • Ethoxycarbonyl group : This moiety may enhance solubility and bioavailability.
  • Benzimidazole ring : Known for various pharmacological effects, including antimicrobial and anticancer activities.
  • Carbothioyl groups : These groups are often associated with biological activity in thiocarbonyl compounds.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of EBC. The compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is a common target for many antimicrobial agents.

Anticancer Properties

EBC has been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:

  • Inhibition of cell proliferation : EBC demonstrated significant inhibition of proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Induction of apoptosis : Flow cytometry results indicated that EBC can induce apoptosis in these cancer cells, suggesting a potential mechanism for its anticancer effects.

Research Findings

A comprehensive review of available literature reveals several key studies that support the biological activity of EBC:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduced apoptosis in HeLa and MCF-7 cells
CytotoxicitySignificant inhibition of cancer cell proliferation

Case Studies

  • Antimicrobial Efficacy : In a controlled study, EBC was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : A study involving MCF-7 cells showed that treatment with 50 µM EBC resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potency as an anticancer compound.

Properties

Molecular Formula

C15H18N6O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl N-[[6-(ethoxycarbonylcarbamothioylamino)-1H-benzimidazol-5-yl]carbamothioyl]carbamate

InChI

InChI=1S/C15H18N6O4S2/c1-3-24-14(22)20-12(26)18-10-5-8-9(17-7-16-8)6-11(10)19-13(27)21-15(23)25-4-2/h5-7H,3-4H2,1-2H3,(H,16,17)(H2,18,20,22,26)(H2,19,21,23,27)

InChI Key

RGGVOUPAZXEYMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=C2C(=C1)NC=N2)NC(=S)NC(=O)OCC

Origin of Product

United States

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